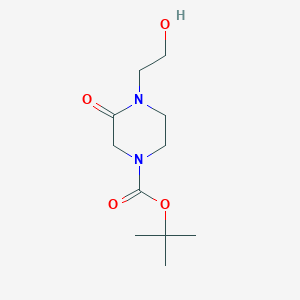
Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate
描述
Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 . It is a derivative of piperazine, a heterocyclic organic compound . Piperazine derivatives are often used as building blocks in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate and similar compounds often involves nucleophilic displacement reactions . For instance, the preparation of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was accomplished via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of similar compounds like tert-butyl [4-(2-hydroxyethyl)phenyl]carbamate has been determined using techniques like FT-IR, 1H & 13C NMR, and LCMS .Chemical Reactions Analysis
Ethers like tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate can undergo a variety of reactions. The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the molecular weight of similar compounds like tert-butyl [4-(2-hydroxyethyl)phenyl]carbamate has been determined to be 237.295 Da .科学研究应用
Molecular Structure and Bonding
The six-membered ring of tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, a related compound, adopts a unique distorted half-chair configuration. Hydrogen bonds between its OH group and the protecting carbonyl group, as well as between NH and the piperazine oxo group, have been identified, highlighting its structural uniqueness (Kolter, Rübsam, Giannis, & Nieger, 1996).
Synthesis Processes
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, another related compound, plays a crucial role as an intermediate in the synthesis of Jak3 inhibitors. A synthesis method has been proposed for this compound, starting from readily available 4-methylpyridinium, and includes a series of steps such as SN2 substitution and oxidation by Jones reagent (Chen Xin-zhi, 2011).
Stereochemistry and Synthesis Variations
The reaction of tert-butyl 4-oxopiperidine-1-carboxylate derivatives with various reagents leads to the formation of unique molecular structures. These reactions are crucial for the stereoselective synthesis of piperidine derivatives, showcasing the versatility of tert-butyl oxopiperidine carboxylates in creating complex molecular structures (Moskalenko & Boev, 2014).
Crystallographic Analysis
X-ray studies have revealed the crystal structure of compounds like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate, providing insight into the molecular packing and hydrogen bonding patterns within these molecules (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Applications in Peptidomimetics
Selective O-deprotection of similar compounds has led to the synthesis of enantiomerically pure alcohols, which can be transformed into peptide templates for peptidomimetics. This highlights the role of such compounds in synthesizing diastereomerically pure constrained peptidomimetics, important in drug discovery and molecular biology (Franceschini, Sonnet, & Guillaume, 2005).
未来方向
The future directions for research on tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate and similar compounds could involve exploring their potential applications in various fields. For instance, piperazine derivatives could be further explored for their potential use in the development of new organic compounds .
属性
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12(6-7-14)9(15)8-13/h14H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPFSPWCIJGMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

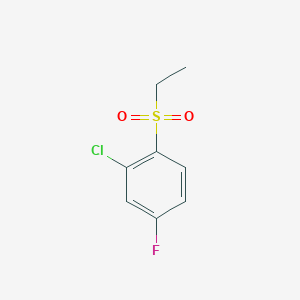
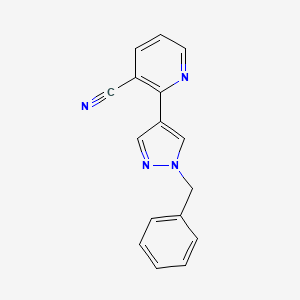

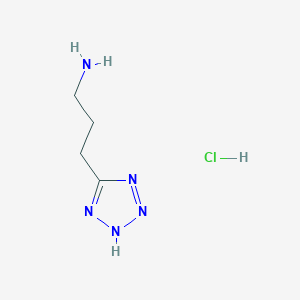
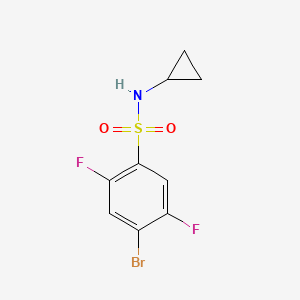
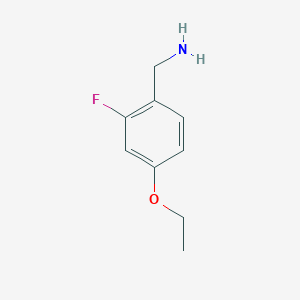
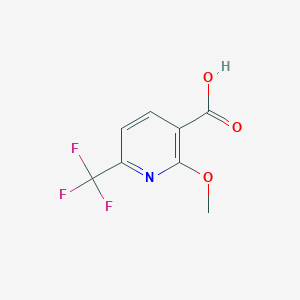
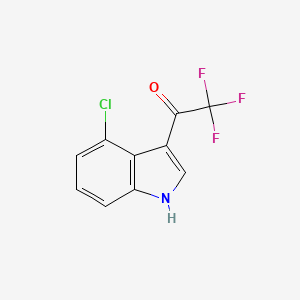
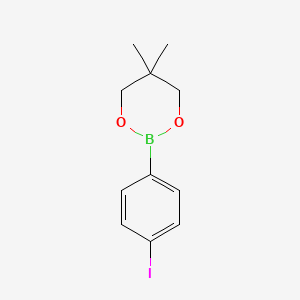
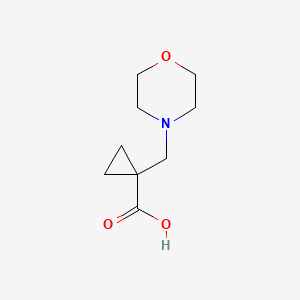
![4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid](/img/structure/B1404142.png)
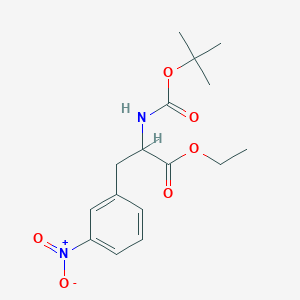
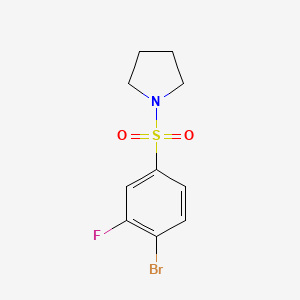
![3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1404146.png)